molecular formula C6H4BrNOS B6306109 2-Bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one CAS No. 1824633-95-5

2-Bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one

Cat. No.: B6306109
CAS No.: 1824633-95-5
M. Wt: 218.07 g/mol
InChI Key: LVTLVFJHHQPTAW-UHFFFAOYSA-N
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Description

Significance of Fused Thiophene-Pyrrolone Scaffolds in Organic Chemistry Research

These scaffolds serve as versatile intermediates in the synthesis of more complex molecular architectures. The thiophene (B33073) ring can be functionalized through various reactions, such as halogenation and metal-catalyzed cross-coupling, while the pyrrolone nitrogen offers a site for substitution, allowing for the introduction of diverse functional groups. sigmaaldrich.com This dual reactivity makes fused thiophene-pyrrolone systems valuable platforms for building combinatorial libraries of compounds for various research applications. mdpi.com

Overview of Dihydrothienopyrrolone Derivatives in Synthetic Chemistry Contexts

Dihydrothienopyrrolone derivatives, such as the subject of this article, are partially saturated versions of the fully aromatic thienopyrrole systems. The presence of a dihydro-pyrrolone ring introduces a non-aromatic component to the scaffold, which imparts three-dimensional character to the molecule. This structural feature can be crucial in applications where specific spatial arrangements are necessary.

In synthetic chemistry, these derivatives are often used as intermediates. The non-aromatic portion of the molecule can influence the reactivity of the fused thiophene ring and can itself be a target for chemical modification. Dihydrothienopyrrolone derivatives have been employed in the synthesis of compounds for biological screening and as precursors to other heterocyclic systems through ring-opening or rearrangement reactions.

Structural Classification and Nomenclature of Relevant 4H-Thieno[2,3-c]pyrrol-4-one Isomers

The nomenclature of fused heterocyclic systems follows specific rules set by the International Union of Pure and Applied Chemistry (IUPAC). The name "thieno[2,3-c]pyrrol-4-one" describes the fusion of a thiophene ring and a pyrrole (B145914) ring. The "[2,3-c]" designation specifies the nature of the fusion: the thiophene ring is fused at its 2 and 3 positions to the 'c' face of the pyrrolone ring. The "4H" indicates that the 4-position on the pyrrole ring bears a hydrogen atom, and the "-4-one" suffix denotes a ketone group at this position.

Isomerism in this system can arise from the different ways the thiophene and pyrrole rings can be fused. For instance, thieno[3,2-b]pyrrole represents a different fusion pattern. Further isomerism results from the position of the double bond and the ketone group within the pyrrolone ring, as well as the position of substituents on the bicyclic core.

The pyrroline (B1223166) ring, which is a dihydro-pyrrole, has three basic structural isomers depending on the position of the double bond: 1-pyrroline, 2-pyrroline, and 3-pyrroline. mdpi.com This adds another layer of potential isomerism to dihydrothienopyrrolone systems.

Below is a table illustrating the classification of related thieno[2,3-c]pyrrol-4-one isomers.

Isomer NameFusion PatternSaturation LevelKey Features
Thieno[2,3-c]pyrrol-4-one[2,3-c]AromaticFully conjugated system.
5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one[2,3-c]DihydroSaturated pyrrolone ring except for the carbonyl group.
Thieno[3,2-b]pyrrol-5-one[3,2-b]AromaticDifferent ring fusion compared to the [2,3-c] isomer.
5,6-dihydro-4H-thieno[3,2-b]pyrrol-5-one[3,2-b]DihydroSaturated pyrrolone ring in the [3,2-b] fusion context. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5,6-dihydrothieno[2,3-c]pyrrol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNOS/c7-5-1-3-4(10-5)2-8-6(3)9/h1H,2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTLVFJHHQPTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(S2)Br)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Derivatization Strategies for 2 Bromo 5,6 Dihydro 4h Thieno 2,3 C Pyrrol 4 One

Transformations Involving the Bromine Substituent

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures. The reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base. While specific studies on 2-Bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one are not extensively detailed in the reviewed literature, the reactivity of similar bromo-substituted heterocyclic systems provides a strong basis for predicting its behavior in Suzuki-Miyaura reactions.

Research on bromo-substituted pyridazinones, pyrroles, and thienoquinolines demonstrates that these scaffolds readily participate in Suzuki-Miyaura coupling. For these reactions, a palladium(0) catalyst is essential, often generated in situ from a palladium(II) precursor. The choice of ligand, base, and solvent system is critical for achieving high yields and preventing side reactions like dehalogenation. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst, often in combination with bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in aqueous solvent mixtures like dioxane/water or toluene/water.

The reaction is generally tolerant of a wide range of functional groups on both the boronic acid and the heterocyclic halide, allowing for the synthesis of a diverse array of substituted derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

Bromo-Heterocycle Substrate (Analogue)Boronic Acid/EsterCatalyst SystemBaseSolventTemperatureYieldReference
4,5-Dibromo-2-methylpyridazin-3(2H)-onePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O100 °C98% chemrxiv.org
SEM-protected 4-bromopyrrole-2-carboxylatePhenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/H₂O90 °C95% organic-chemistry.org
Methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylateArylboronic acidsPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂ORefluxGood yields rsc.org

The Sonogashira reaction is a highly effective method for forming a C(sp²)-C(sp) bond through the coupling of an aryl or vinyl halide with a terminal alkyne. researchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net The introduction of an alkynyl moiety onto the thieno[2,3-c]pyrrol-4-one core via Sonogashira coupling provides a valuable synthetic intermediate that can undergo further transformations, such as cyclization reactions or click chemistry.

The reaction conditions are generally mild, often proceeding at room temperature. researchgate.net The base, typically an amine like triethylamine (B128534) or diethylamine, also serves as the solvent in many cases. researchgate.net The choice of palladium catalyst and copper source can influence the reaction's efficiency. Common catalysts include Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄, with copper(I) iodide (CuI) being the standard co-catalyst. Studies on various bromo-heterocycles, including thieno[2,3-b]quinoxalines and pyrazolo[1,5-a]pyrimidines, have demonstrated the broad applicability of this reaction for synthesizing alkynyl-substituted heterocycles. ekb.egresearchgate.net A variety of terminal alkynes, bearing both aryl and alkyl substituents, can be successfully coupled. kuleuven.be

Table 2: Representative Conditions for Sonogashira Coupling of Bromo-Heterocycles

Bromo-Heterocycle Substrate (Analogue)Terminal AlkyneCatalyst SystemBaseSolventTemperatureYieldReference
2-Chloro-3-methoxyquinoxaline (used for subsequent iodo-derivative coupling)PhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NTHFReflux95% ekb.eg
Bromo-diazenyl-pyrazolo[1,5-a]pyrimidin-2-amineVarious substituted alkynesPd(PPh₃)₂Cl₂, CuIEt₃NTHFReflux45-98% researchgate.net
Electron-withdrawing group-substituted aryl bromidesPhenylacetylene[DTBNpP]Pd(crotyl)ClTMPDMSORoom Temp65-92% kuleuven.be

The Mizoroki-Heck reaction provides a method for C-C bond formation between an aryl halide and an alkene. This palladium-catalyzed process results in the substitution of a vinylic hydrogen with the aryl group from the halide, effectively creating a new, more substituted olefin. This reaction is a powerful tool for modifying the 2-bromo-thieno[2,3-c]pyrrol-4-one core by introducing various alkenyl substituents.

A study on the Heck coupling of (R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine with different acrylates highlights the critical factors for a successful reaction. curie.fr The outcome was highly dependent on the choice of catalyst, solvent, base, and the presence of additives like tetrabutylammonium (B224687) chloride. curie.fr The reaction conditions must be carefully optimized to achieve high yields and selectivity. The products of such reactions are typically trans-olefins, although isomerization to the cis-isomer can sometimes occur, particularly upon exposure to light. curie.fr

Table 3: Representative Conditions for Heck Reaction of a Bromo-Thienopyrimidine

Bromo-Heterocycle Substrate (Analogue)AlkeneCatalyst SystemBaseSolventTemperatureYieldReference
(R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amineMethyl acrylatePd₂(dba)₃, P(o-tol)₃Et₃NAcetonitrile (B52724)100 °C84% curie.fr
(R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amineEthyl acrylatePd₂(dba)₃, P(o-tol)₃Et₃NAcetonitrile100 °C76% curie.fr
(R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-aminet-Butyl acrylatePd₂(dba)₃, P(o-tol)₃Et₃NAcetonitrile100 °C81% curie.fr

Palladium-catalyzed carbonylation reactions are versatile methods for converting aryl halides into a range of carbonyl-containing compounds, such as esters, amides, and carboxylic acids. This is achieved by introducing a molecule of carbon monoxide (CO) into the C-Br bond. For this compound, this represents a direct route to introduce valuable functional groups at the C2 position.

Two primary types of carbonylation are particularly relevant:

Alkoxycarbonylation : This process utilizes an alcohol as a nucleophile in the presence of CO, leading to the formation of an ester. This reaction transforms the aryl bromide into an aryl carboxylate ester. Studies have shown that a variety of aryl halides can be efficiently converted using palladium catalysts under CO pressure. chemrxiv.orgorganic-chemistry.org

Aminocarbonylation : In this variation, an amine is used as the nucleophile, resulting in the formation of an amide. This reaction is widely applied in the synthesis of pharmaceuticals, as the amide bond is a key structural motif. acs.org The reaction can be performed with CO gas or with CO surrogates, such as molybdenum hexacarbonyl (Mo(CO)₆), which can be easier to handle in a laboratory setting. curie.fr A broad range of (hetero)aryl bromides and amines can be coupled using this method. acs.orgrsc.org

Table 4: Representative Conditions for Carbonylation of Bromo-Heterocycles

Reaction TypeBromo-Heterocycle Substrate (Analogue)NucleophileCatalyst SystemCO SourceConditionsYieldReference
AminocarbonylationN-Boc-3-bromoindoleMorpholineG3-Xantphos PalladacycleCO (1 atm)80 °C, 24 h87% acs.org
Aminocarbonylation3-BromopyridineAnilinePd(dppf)Cl₂Mo(CO)₆DBU, DMF, 120 °C, 3 h82% curie.fr
AlkoxycarbonylationIodobenzene (Aryl Halide Analogue)MethanolPd₃P/SiO₂CO (20 bar)K₂CO₃, 120 °C>99% chemrxiv.org

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms aryl-heteroatom bonds, specifically aryl ethers (C-O) and aryl amines (C-N). Current time information in Allegan County, US. A key distinction from reactions like Suzuki or Heck is that the Chan-Lam coupling typically involves the cross-coupling of an aryl boronic acid with an alcohol or an amine. acs.orgCurrent time information in Allegan County, US. It does not directly utilize an aryl halide as the electrophilic partner.

Therefore, the Chan-Lam coupling is not directly applicable for the transformation of the bromine substituent on this compound. Reactions that achieve direct C-N or C-O bond formation from an aryl bromide, such as the Buchwald-Hartwig amination (palladium-catalyzed) or the Ullmann condensation (copper-catalyzed), are the appropriate methodologies for this type of transformation.

The Chan-Lam reaction proceeds via a proposed mechanism involving a copper(III) intermediate. Current time information in Allegan County, US. The catalytic cycle begins with the transmetalation of the aryl group from the boronic acid to a Cu(II) salt. acs.org This is followed by coordination of the amine or alcohol nucleophile. A subsequent reductive elimination step forges the C-N or C-O bond and releases the product, regenerating a Cu(I) species which is then re-oxidized to Cu(II) by an oxidant, often oxygen from the air, to complete the cycle. acs.org This allows the reaction to be conveniently run in an open flask at room temperature. Current time information in Allegan County, US.

While not directly applicable to the bromo-compound itself, a two-step sequence could be envisioned where the thienopyrrolone is first converted to its corresponding boronic acid, which could then participate in a Chan-Lam coupling. However, for a more direct conversion of the C-Br bond to a C-N or C-O bond, other named reactions would be employed.

Nucleophilic Substitution Reactions

The bromine atom attached to the thiophene (B33073) ring of this compound is susceptible to nucleophilic substitution reactions. This reactivity is characteristic of halogenated heterocyclic compounds, where the electron-withdrawing nature of the heteroatom and the adjacent carbonyl group can facilitate the displacement of the bromide ion by a variety of nucleophiles. youtube.com Such reactions are fundamental in diversifying the substitution pattern at the C2-position of the thieno[2,3-c]pyrrol-4-one core.

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a new carbon-nucleophile bond and the expulsion of the bromide ion. The reaction conditions, such as solvent, temperature, and the nature of the nucleophile, play a crucial role in the efficiency of the substitution.

Table 1: Examples of Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct
AlkoxideSodium methoxide (B1231860) (NaOCH₃)2-Methoxy-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one
ThiolateSodium thiophenoxide (NaSPh)2-(Phenylthio)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one
AminePyrrolidine2-(Pyrrolidin-1-yl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one
CyanideSodium cyanide (NaCN)4-Oxo-4,5,6,7-tetrahydrothieno[2,3-c]pyrrole-2-carbonitrile

Metal-Halogen Exchange Reactions for Further Functionalization

Metal-halogen exchange is a powerful strategy for the functionalization of aryl and heteroaryl halides. bldpharm.com In the case of this compound, treatment with organolithium or organomagnesium reagents can lead to the replacement of the bromine atom with a metal, typically lithium or magnesium. This generates a highly reactive organometallic intermediate that can subsequently react with a wide range of electrophiles to introduce new functional groups at the C2-position.

This two-step process significantly expands the synthetic utility of the bromo-thienopyrrolone scaffold, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The choice of the organometallic reagent and the reaction conditions are critical to ensure efficient metal-halogen exchange while avoiding side reactions.

Table 2: Functionalization via Metal-Halogen Exchange

Reagent (Step 1)Electrophile (Step 2)Resulting Functional Group
n-ButyllithiumN,N-Dimethylformamide (DMF)Aldehyde (-CHO)
Isopropylmagnesium chlorideCarbon dioxide (CO₂)Carboxylic acid (-COOH)
n-ButyllithiumTrimethyltin chlorideTrimethylstannyl (-Sn(CH₃)₃)
t-ButyllithiumIodine (I₂)Iodo (-I)

Reactions at the Pyrrolone Nitrogen Atom

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the pyrrolone ring in this compound is a nucleophilic center and can readily undergo alkylation and acylation reactions. nih.govnih.gov These reactions typically proceed in the presence of a base, which deprotonates the nitrogen to form a more reactive amide anion. The resulting anion can then react with various electrophiles such as alkyl halides or acyl chlorides to yield N-substituted derivatives.

N-alkylation introduces an alkyl group onto the nitrogen atom, which can be important for modulating the biological activity and physicochemical properties of the molecule. Similarly, N-acylation introduces an acyl group, which can serve as a handle for further synthetic transformations or to introduce specific functionalities.

Table 3: N-Alkylation and N-Acylation Reagents and Products

Reaction TypeReagentBaseProduct
N-AlkylationMethyl iodide (CH₃I)Sodium hydride (NaH)2-Bromo-5-methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one
N-AlkylationBenzyl bromide (BnBr)Potassium carbonate (K₂CO₃)5-Benzyl-2-bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one
N-AcylationAcetyl chloride (CH₃COCl)Triethylamine (Et₃N)5-Acetyl-2-bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one
N-AcylationBenzoyl chloride (PhCOCl)Pyridine5-Benzoyl-2-bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one

Formation of N-Substituted Thienopyrrolones

The N-alkylation and N-acylation reactions described above lead to the formation of a diverse range of N-substituted thienopyrrolones. nih.govyoutube.com The introduction of different substituents on the pyrrolone nitrogen can significantly influence the molecule's conformation, electronic properties, and potential biological interactions. This synthetic flexibility is valuable in the context of medicinal chemistry for structure-activity relationship (SAR) studies.

The choice of the alkylating or acylating agent allows for the incorporation of a wide variety of functional groups, including simple alkyl chains, aromatic rings, and more complex moieties.

Table 4: Examples of N-Substituted Thienopyrrolones

N-SubstituentResulting Compound Name
Ethyl2-Bromo-5-ethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one
Propargyl2-Bromo-5-(prop-2-yn-1-yl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one
p-Methoxybenzyl2-Bromo-5-(4-methoxybenzyl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one
tert-Butoxycarbonyl (Boc)tert-Butyl 2-bromo-4-oxo-5,6-dihydro-4H-thieno[2,3-c]pyrrole-5-carboxylate

Carbonyl Group Reactivity and Modification

Reduction of the Ketone Moiety

The carbonyl group at the C4-position of the pyrrolone ring is another key site for chemical modification. nih.gov A common transformation is its reduction to a secondary alcohol. This can be achieved using various reducing agents, which differ in their reactivity and selectivity.

The reduction of the ketone to an alcohol introduces a new chiral center into the molecule, which can be of interest for stereoselective synthesis and biological evaluation. The resulting hydroxyl group can also serve as a point for further derivatization, for example, through esterification or etherification.

Table 5: Reduction of the Carbonyl Group

Reducing AgentReagent FormulaProduct
Sodium borohydrideNaBH₄2-Bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-ol
Lithium aluminum hydrideLiAlH₄2-Bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-ol
Diisobutylaluminium hydrideDIBAL-H2-Bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-ol

Condensation Reactions at Alpha Positions

The structure of this compound features two primary "alpha" positions with potential for condensation reactions: the methylene (B1212753) group at the C5 position, which is alpha to the carbonyl group of the pyrrolone ring, and the C3 position on the thiophene ring, which is alpha to the sulfur atom.

The protons on the C5 methylene group are acidic due to their position adjacent to the electron-withdrawing carbonyl group. This acidity facilitates deprotonation by a suitable base to form a nucleophilic enolate intermediate. This enolate can then react with various electrophiles, most notably the carbonyl carbon of aldehydes and ketones, in what is known as an Aldol-type condensation. The initial addition reaction would be followed by a dehydration step, often promoted by heat or acidic/basic conditions, to yield an α,β-unsaturated system, effectively installing a substituted alkylidene group at the C5 position. This type of reaction is a classic and powerful tool for forming new carbon-carbon bonds. researchgate.net

While less common for standard condensation reactions, the C3 position on the thiophene ring can also be functionalized. The reactivity at this position is more characteristic of electrophilic aromatic substitution. However, through metallation (e.g., lithiation) followed by reaction with an electrophile, this position can also be derivatized, expanding the range of possible modifications.

The general scheme for a base-catalyzed condensation reaction at the C5 position is presented below:

StepDescriptionReactantsProduct
1Enolate Formation This compound, Base (e.g., NaOH, LDA)Enolate Intermediate
2Nucleophilic Attack Enolate Intermediate, Aldehyde (R-CHO) or Ketone (R-CO-R')Aldol Adduct
3Dehydration Aldol Adduct, Heat/AcidC5-Alkylidene-thieno[2,3-c]pyrrol-4-one

Strategies for Scaffold Diversification and Analog Synthesis

The thieno[2,3-c]pyrrol-4-one core is a valuable scaffold for developing new chemical entities, particularly in medicinal chemistry and materials science. To explore the full potential of this scaffold, strategies for diversification are essential. These strategies aim to create libraries of related compounds (analogs) by systematically modifying the core structure. Key approaches include the introduction of a wide array of substituents using modular synthetic routes and the alteration of the core heterocyclic framework through ring expansion or contraction reactions. mdpi.com Such modifications can profoundly influence the molecule's steric, electronic, and physicochemical properties.

Introduction of Diverse Substituents via Modular Syntheses

Modular synthesis provides a highly flexible and efficient approach for generating a wide range of analogs. This strategy involves the construction of the target molecule from distinct, interchangeable building blocks. For the thieno[2,3-b]pyrrole core, which is regioisomeric to the thieno[2,3-c]pyrrole scaffold, modular syntheses have been developed that allow for the systematic variation of substituents at multiple positions. researchgate.netsci-hub.se This chemistry is applicable to the thieno[2,3-c]pyrrole system as well. sci-hub.se

A common modular approach involves building the fused-ring system through metal-catalyzed cross-coupling and annulation reactions. For instance, a substituted thiophene can serve as a starting platform. Functional groups can be installed on the thiophene ring using reactions like Sonogashira coupling to introduce acetylenic groups. sci-hub.se Subsequent palladium-catalyzed heteroannulation of the internal alkyne can then form the fused pyrrole (B145914) ring. sci-hub.se By choosing different substituted thiophenes and different coupling partners, a variety of functional groups can be incorporated into the final scaffold. This method is highly adaptable and suitable for creating combinatorial libraries for screening purposes. sci-hub.senih.gov

Table of Modular Synthesis Steps and Diversification Points:

Reaction StepDescriptionKey ReagentsDiversification Point
HalogenationIntroduction of a halogen (e.g., Br, I) onto the thiophene precursor.NBS, NISPosition of subsequent couplings.
Sonogashira CouplingC-C bond formation to attach an alkyne side chain.Substituted alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuIIntroduces diversity from the alkyne component (R¹).
Suzuki/Stille CouplingIntroduction of aryl or other groups onto the thiophene ring.Boronic acid/ester or organostannane, Pd catalystIntroduces diversity at another position on the thiophene ring (R²).
HeteroannulationFormation of the fused pyrrole ring from the alkyne precursor.Pd catalyst, amine sourceIntroduces diversity on the pyrrole nitrogen (R³).

Ring Expansion or Contraction Reactions

Altering the size of the heterocyclic rings within the scaffold represents a more profound modification that can lead to novel chemical frameworks with unique properties. While specific examples for the this compound system are not extensively documented, principles from related heterocyclic systems illustrate the possibilities.

Ring Contraction: A plausible strategy for ring contraction involves a nucleophile-induced rearrangement. In analogous systems like pyrrolo[2,1-c] researchgate.netbeilstein-journals.orgbenzothiazines, nucleophilic attack at a susceptible carbon atom can trigger the cleavage of a sulfur-carbon bond. beilstein-journals.orgnih.gov This leads to the formation of a ring-opened intermediate that subsequently undergoes intramolecular cyclization to form a new, smaller ring. beilstein-journals.orgnih.gov For the thieno[2,3-c]pyrrol-4-one scaffold, such a transformation could potentially be initiated by a nucleophile attacking the carbonyl carbon, leading to a rearranged, contracted scaffold. Another advanced method demonstrated in other nitrogen-sulfur heterocycles is photochemical-mediated ring contraction, which can proceed through cycloaddition with singlet oxygen to form an unstable endoperoxide that rearranges and expels a fragment. nih.gov

Ring Expansion: Ring expansion reactions can be used to convert the five-membered pyrrolone ring into a six- or seven-membered ring. General methods for ring expansion, such as the Tiffeneau–Demjanov rearrangement, often involve the formation of a diazo intermediate which then undergoes rearrangement with ring enlargement. nih.gov For example, a hypothetical sequence could involve the reduction of the ketone at C4 to an alcohol, conversion to a leaving group, and subsequent reaction designed to promote a one-carbon insertion and expansion of the pyrrolone ring to a caprolactam-type structure. Such reactions dramatically alter the scaffold's three-dimensional shape and are a powerful tool in diversity-oriented synthesis. mdpi.com

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The structural backbone of 2-Bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one would be systematically mapped out using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.govnih.govacs.org

¹H NMR: The 1D proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The single proton on the thiophene (B33073) ring (H-3) would likely appear as a singlet in the aromatic region. The two methylene (B1212753) groups (-CH₂- at positions 5 and 6) would appear as triplets in the aliphatic region, coupled to each other. The amide proton (N-H) would likely present as a broad singlet.

¹³C NMR: The 1D carbon NMR spectrum would reveal a signal for each of the six unique carbon atoms. This includes the carbonyl carbon of the lactam, carbons in the thiophene ring (one bearing a bromine atom), and the two aliphatic methylene carbons.

2D NMR (COSY, HSQC, HMBC): To assemble the molecular puzzle, 2D NMR is essential. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy) would show a cross-peak between the signals of the two methylene groups (H-5 and H-6), confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal to which it is directly attached. This would definitively link the H-3 proton to its carbon, and the methylene protons to their respective carbons.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D Correlations for this compound Note: Chemical shifts (δ) are hypothetical and for illustrative purposes.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations (H to C)
3 ~7.0 (s, 1H) ~115 C-2, C-3a, C-7a
4 (C=O) - ~170 H-5
5 (-CH₂) ~4.0 (t, 2H) ~45 C-4, C-6, C-3a
6 (-CH₂) ~3.2 (t, 2H) ~25 C-5, C-7, C-7a
7 (N-H) ~8.0 (br s, 1H) - -
2 (C-Br) - ~110 -
3a - ~125 H-3, H-5

NMR anisotropy refers to the phenomenon where the shielding or deshielding of a nucleus is dependent on its orientation relative to an external magnetic field, an effect often caused by the magnetic fields induced by nearby functional groups like carbonyls or aromatic rings. rsc.orgrsc.orgresearchgate.net These effects are powerful for assigning stereochemistry in molecules with rigid structures or chiral centers.

For this compound, which is an achiral and relatively planar molecule, stereochemical assignment through anisotropy effects is not applicable as there are no stereoisomers to differentiate.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and deducing its structure based on how it fragments.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or five decimal places. alevelchemistry.co.ukmeasurlabs.combioanalysis-zone.com This precision allows for the unambiguous determination of the molecular formula. For this compound, HRMS would be used to confirm its elemental composition of C₆H₄BrNOS. The presence of bromine would be further confirmed by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity.

Table 2: HRMS Molecular Formula Confirmation

Parameter Value
Molecular Formula C₆H₄BrNOS
Calculated Exact Mass [M(⁷⁹Br)]⁺ 217.9224

Ion mobility-mass spectrometry (IM-MS) introduces another dimension of separation based on the size, shape, and charge of an ion, which is quantified as its Collision Cross Section (CCS). nih.govnih.gov The CCS is a robust physicochemical property that can serve as an additional identifier for a compound, helping to distinguish it from isomers. arxiv.orgresearchgate.netarxiv.org While experimental CCS data for this compound is not available, predictive algorithms could estimate a theoretical CCS value. If measured, the experimental CCS would provide a valuable data point for its unequivocal identification in complex mixtures.

Regarding fragmentation analysis, tandem mass spectrometry (MS/MS) would be employed. The molecular ion would be isolated and fragmented through collision-induced dissociation to produce a characteristic pattern of daughter ions. libretexts.orgchemguide.co.uklibretexts.org The fragmentation of lactams and thiophene derivatives often follows predictable pathways. acs.orgnih.govnih.gov

Table 3: Plausible Mass Spectrometry Fragmentation Pathway

m/z Value Proposed Fragment Neutral Loss
218/220 [C₆H₄BrNOS]⁺ (Molecular Ion)
190/192 [C₅H₄BrNS]⁺ CO
139/141 [C₅H₄BrS]⁺ HNCO
111 [C₅H₄NS]⁺ Br

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. ucla.edu It is an excellent tool for identifying the functional groups present in a molecule. orgchemboulder.comumass.edu The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. nii.ac.jp

The most prominent peaks would include a sharp, strong absorption for the carbonyl (C=O) group of the lactam ring and a medium absorption for the N-H bond stretch. Other absorptions would correspond to C-H bonds of the methylene groups and vibrations from the thiophene ring.

Table 4: Predicted Characteristic Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group / Vibration
~3200 Medium, Broad N-H Stretch (Amide)
~3100 Weak C-H Stretch (Aromatic, Thiophene)
2950-2850 Medium C-H Stretch (Aliphatic, -CH₂)
~1680 Strong, Sharp C=O Stretch (Lactam)
~1550 Medium N-H Bend

X-ray Crystallography for Solid-State Structure Determination

There are no publicly available X-ray crystallography studies for this compound. The determination of its solid-state structure, including precise bond lengths, bond angles, and the conformation of the fused ring system, awaits experimental investigation. Such a study would be crucial for understanding the molecule's three-dimensional architecture.

Without a determined crystal structure, analysis of the crystal packing and specific intermolecular interactions is not possible. A crystallographic study would elucidate potential interactions such as hydrogen bonding (involving the N-H group and the carbonyl oxygen), halogen bonding (involving the bromine atom), and π-π stacking, which are critical in governing the supramolecular assembly and physicochemical properties of the solid material.

There is no reported information on polymorphism or co-crystallization studies involving this compound. The investigation of polymorphism is essential as different crystalline forms (polymorphs) of a compound can exhibit distinct properties, including solubility and stability. Co-crystallization studies could also be explored to modify these properties by introducing a co-former molecule.

Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) for Chiral Derivatives

The parent compound, this compound, is achiral. Consequently, VCD and ECD spectroscopic techniques, which are used to determine the absolute configuration of chiral molecules, are not applicable. There are no published studies on the synthesis or chiroptical analysis of chiral derivatives of this compound. Should such derivatives be synthesized, VCD and ECD would be powerful tools for their stereochemical characterization.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of molecular properties based on the principles of quantum mechanics. For 2-Bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one, these calculations can elucidate its geometry, stability, and electronic behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is particularly effective for optimizing molecular geometries to find the most stable, lowest-energy conformation. researchgate.net For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d), can predict key structural parameters. squarespace.com

Geometry optimization calculations yield precise information on bond lengths, bond angles, and dihedral angles that define the three-dimensional shape of the molecule. nih.gov For instance, the planarity of the fused thieno[2,3-c]pyrrole ring system is a critical factor influencing its electronic properties and potential for stacking in solid-state applications. The dihedral angles between the thiophene (B33073) and pyrrole (B145914) rings are key indicators of this planarity. nih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

ParameterPredicted Value
C=O Bond Length~1.22 Å
C-Br Bond Length~1.88 Å
C-S Bond Length (Thiophene)~1.75 Å
C-N Bond Length (Pyrrole)~1.38 Å
Thiophene-Pyrrole Dihedral Angle< 1°

Note: The values presented are illustrative and based on typical results for similar heterocyclic systems. Specific experimental or higher-level computational data for the title compound may vary.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. researchgate.net This method is instrumental in predicting electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic transitions from the ground state to various excited states. nih.gov For this compound, TD-DFT calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. squarespace.com

These calculations typically reveal that the primary electronic transitions in such conjugated systems are π → π* transitions. nih.gov The results can be used to understand how structural modifications, such as the introduction of a bromine atom, affect the optical properties of the parent molecule. squarespace.comnih.gov

Table 2: Predicted Electronic Transitions for this compound from TD-DFT Calculations

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁~350~0.45HOMO → LUMO
S₀ → S₂~280~0.15HOMO-1 → LUMO
S₀ → S₃~250~0.30HOMO → LUMO+1

Note: Values are representative for this class of compounds and serve as an illustration of typical TD-DFT output.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. mdpi.com

The HOMO-LUMO energy gap (ΔE) is a key parameter that provides insight into the chemical stability and reactivity of a molecule. nih.gov A large gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. rsc.org For this compound, the distribution of the HOMO and LUMO across the π-conjugated system can be visualized to identify electron-rich and electron-poor regions, which is critical for predicting sites of electrophilic or nucleophilic attack. nih.govnih.gov In many fused thiophene-pyrrole systems, both the HOMO and LUMO are spread across the entire π-conjugated backbone. nih.gov

Table 3: Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
LUMO-2.1 eV
HOMO-5.6 eV
HOMO-LUMO Gap (ΔE)3.5 eV

Note: These energy values are hypothetical and serve to illustrate the concepts of HOMO, LUMO, and energy gap analysis.

Reaction Mechanism Investigations

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. It allows for the study of reaction pathways, the identification of intermediates, and the characterization of transition states, which are often difficult or impossible to observe experimentally.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. ucsb.edu Computationally, a transition state is identified as a first-order saddle point on the potential energy surface. ucsb.edu Locating and characterizing the transition state structure is essential for understanding the reaction mechanism. youtube.com

For reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon, computational methods can be used to model the entire reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy or energy barrier. A lower activation energy corresponds to a faster reaction rate. Frequency calculations are performed to confirm the nature of the stationary points: a minimum (reactant, product) has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.eduyoutube.com

Table 4: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Products-5.8

Note: The energy values are illustrative for a generic reaction pathway.

Chemical reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on the energies of reactants, transition states, and products. nih.govnih.gov

The solvent can stabilize charged or polar species, thereby altering the energy profile of a reaction. For instance, a polar solvent might preferentially stabilize a polar transition state, lowering the activation energy and accelerating the reaction compared to the gas phase or a nonpolar solvent. TD-DFT calculations can also incorporate solvent effects to predict how the absorption spectrum of this compound might shift in different media, a phenomenon known as solvatochromism. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful tools to understand the three-dimensional structure and dynamic behavior of molecules, which are crucial for their biological activity and material properties.

Molecular dynamics simulations on related scaffolds, such as thieno[3,2-b]pyrrole-5-carboxamide derivatives, have been employed to explore the stability of ligand-protein complexes. rsc.orgpreprints.org These simulations reveal that specific conformations are stabilized through interactions with the biological target. For this compound, MD simulations could predict how the bromine substituent and the pyrrolone ring affect the accessible conformations in different environments, such as in solution or within a protein binding pocket.

Structure-Activity Relationship (SAR) Studies Through Computational Modeling

Computational modeling is instrumental in elucidating structure-activity relationships (SAR), guiding the design of new molecules with desired properties.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Studies on thieno[3,2-b]pyrrole-5-carboxamide derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1) have successfully used molecular docking to understand their binding modes. rsc.orgnih.gov These studies revealed that the thienopyrrole scaffold fits into the enzyme's active site, and its substituents form key interactions with specific amino acid residues. For example, the nitrogen of the pyrrole ring and the carboxamide group can act as hydrogen bond donors or acceptors. rsc.org

Similarly, docking studies on this compound could identify potential biological targets and predict its binding affinity and orientation. The bromine atom could be involved in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. The carbonyl group of the pyrrolone ring is a potential hydrogen bond acceptor.

A hypothetical docking scenario for a thienopyrrolone derivative is presented in the table below, illustrating the types of interactions that could be predicted.

Interacting ResidueInteraction TypeDistance (Å)
Asn535Hydrogen Bond2.1
His564Pi-Pi Stacking4.5
Phe538Hydrophobic3.8
This is a hypothetical representation based on studies of similar scaffolds.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of thieno[3,2-b]pyrrole-5-carboxamide derivatives. rsc.orgpreprints.org

These models provide contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. For the thieno[3,2-b]pyrrole scaffold, these studies have highlighted the importance of specific substitutions on the pyrrole nitrogen and the carboxamide group for potent LSD1 inhibition. nih.gov

A QSAR study on a series of compounds including this compound could provide valuable predictions of its biological activity and guide further chemical modifications to enhance its potency. The statistical parameters from a representative 3D-QSAR study on a related scaffold are shown below.

Modelr²_pred
CoMFA0.7830.9440.851
CoMSIA0.7280.9820.814
Data from a study on thieno[3,2-b]pyrrole-5-carboxamide derivatives. rsc.orgpreprints.org

These high values for the cross-validated correlation coefficient (q²), non-cross-validated correlation coefficient (r²), and predictive correlation coefficient (r²_pred) indicate robust and predictive QSAR models. rsc.org

Q & A

Basic: What are the optimal reaction conditions for synthesizing 2-Bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one, and how does solvent choice influence yield?

Answer:
The synthesis typically involves bromination of 5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one using acetic acid (HOAc) and water as solvents at 0°C . Key factors include:

  • Solvent Polarity : Polar protic solvents like HOAc enhance electrophilic substitution by stabilizing intermediates.
  • Temperature Control : Cooling to 0°C minimizes side reactions (e.g., over-bromination).
  • Stoichiometry : A 1:1 molar ratio of precursor to bromine source ensures regioselectivity.
    Yield optimization requires careful control of these parameters, with deviations leading to reduced purity or byproduct formation .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Answer:
A combination of techniques is critical:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the fused thieno-pyrrolone ring system and bromine position (e.g., absence of aromatic proton signals at C-2) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (232.10 g/mol) and isotopic patterns for bromine .
  • FTIR : Identifies carbonyl stretching (~1700 cm1^{-1}) and C-Br bonds (~550 cm1^{-1}) .
Property Value
Molecular Weight232.10 g/mol
XLogP32.3
Topological Polar Surface Area57.3 Ų
Heavy Atom Count11

Basic: How does the bromine substituent influence the compound’s reactivity in further functionalization?

Answer:
The bromine atom at C-2 serves as:

  • Electrophilic Site : Facilitates nucleophilic substitution (e.g., Suzuki coupling for aryl group introduction) .
  • Directing Group : Guides regioselectivity in electrophilic reactions due to its electron-withdrawing effect .
  • Leaving Group : Enables metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to generate analogs .
    Reaction optimization requires testing palladium catalysts (e.g., Pd(PPh3_3)4_4) and ligands (e.g., XPhos) to mitigate steric hindrance from the fused ring .

Advanced: What strategies can overcome regioselectivity challenges in synthesizing thieno-pyrrolone derivatives?

Answer:
Regioselectivity issues arise from competing reaction pathways. Solutions include:

  • Directed Metalation : Use directing groups (e.g., ester or amide) to control bromination sites .
  • Curtius Rearrangement : Convert acyl azides to isocyanates for regiospecific urea formation, followed by cyclization .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve selectivity in SNAr reactions .
    Comparative studies of thieno vs. furo analogs highlight steric and electronic differences impacting regioselectivity .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize ERK inhibition?

Answer:
SAR studies should focus on:

  • Core Modifications : Introduce substituents (e.g., methyl, sulfonamide) at C-5/C-6 to enhance binding to ERK’s ATP pocket .
  • Salt Forms : Test hydrochloride or sodium salts to improve solubility and bioavailability (e.g., Eli Lilly’s patented ERK inhibitors) .
  • Biological Assays : Use kinase inhibition assays (IC50_{50}) and cell-based models (e.g., melanoma lines) to correlate structural changes with activity .
    Contradictions in activity data (e.g., salt-dependent efficacy) require orthogonal validation via crystallography or mutagenesis .

Advanced: What methodologies resolve contradictions in biological activity data across studies?

Answer:
Contradictions often stem from assay variability or off-target effects. Mitigation strategies include:

  • Dose-Response Curves : Establish consistent IC50_{50} values across multiple cell lines .
  • Counter-Screening : Test against related kinases (e.g., JNK, p38) to confirm selectivity .
  • Pharmacokinetic Profiling : Assess ADME properties (e.g., plasma stability) to rule out bioavailability issues .
    For example, ERK inhibitors with similar core structures but divergent salt forms showed variable activity in Eli Lilly’s studies, necessitating in vivo validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.